6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of morpholine with sulfonyl chloride under controlled conditions. One common method includes the use of sulfuryl chloride in acetonitrile, where morpholine is added slowly and the mixture is heated to reflux for 24 hours . Another method involves the use of hydrogen chloride, sodium hypochlorite, sulfur dioxide, and chlorine in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Mechanism of Action
The mechanism of action of 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-sulfonyl chloride: A precursor in the synthesis of 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline.
4-Morpholino-benzenesulfonyl chloride: Another sulfonyl chloride derivative used in similar applications.
Uniqueness
This compound is unique due to its combined structural features of morpholine and tetrahydroquinoline, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMNGGDTVUTTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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